Lurasidone metabolite 14326 (hydrochloride) is a significant compound derived from lurasidone, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar disorder. This metabolite is of interest due to its pharmacological properties and potential therapeutic applications.
Lurasidone was developed by Sunovion Pharmaceuticals and is marketed under the brand name Latuda. The compound is synthesized in the body through metabolic processes after the administration of lurasidone, leading to the formation of various metabolites, including metabolite 14326.
Lurasidone metabolite 14326 falls under the category of antipsychotic agents. It is classified as a thienobenzodiazepine derivative, which shares structural similarities with other compounds in this class, contributing to its pharmacological effects.
The synthesis of lurasidone metabolite 14326 involves the metabolic transformation of lurasidone through various enzymatic pathways. The primary pathway includes cytochrome P450 enzymes, which facilitate the conversion of lurasidone into its active metabolites.
Lurasidone metabolite 14326 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The precise three-dimensional conformation plays a critical role in its interaction with biological targets.
Lurasidone metabolite 14326 undergoes several chemical reactions during its metabolic pathway:
These reactions are crucial for transforming lipophilic compounds into hydrophilic forms that can be easily eliminated from the body, thereby reducing potential toxicity.
The mechanism of action for lurasidone metabolite 14326 involves its interaction with various neurotransmitter receptors in the brain:
Research indicates that these interactions help in balancing neurotransmitter levels, leading to improved symptoms in patients with schizophrenia and bipolar disorder.
Comprehensive studies on solubility and stability have demonstrated that lurasidone metabolite 14326 maintains its integrity under physiological conditions, which is crucial for therapeutic efficacy.
Lurasidone metabolite 14326 is primarily studied for its:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: